1-Amino-5-methylhexan-3-ol

説明

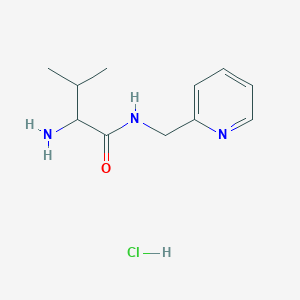

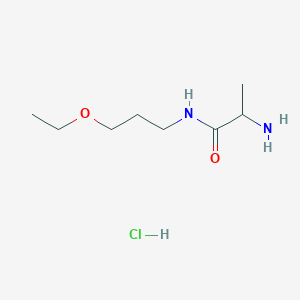

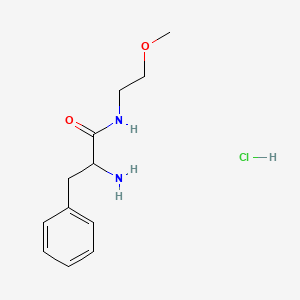

“1-Amino-5-methylhexan-3-ol” is a chemical compound with the molecular formula C7H17NO. It has a molecular weight of 131.22 . It is also known by its IUPAC name "3-amino-5-methylhexan-1-ol" .

Molecular Structure Analysis

The InChI code for “1-Amino-5-methylhexan-3-ol” is1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“1-Amino-5-methylhexan-3-ol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

Synthesis and Medicinal Chemistry

1-Amino-5-methylhexan-3-ol serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. For example, it has been used in the stereoselective synthesis of key intermediates for developing antibiotics targeted against veterinary pathogens. One such process involves a series of reactions, including asymmetric Michael addition and stereoselective alkylation, to produce desired intermediates with high efficiency and selectivity (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Enantioselective Synthesis

The compound also plays a crucial role in enantioselective synthesis, particularly in the production of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a medication used for neuropathic pain. The key step in this synthesis involves the asymmetric hydrogenation of a precursor molecule, demonstrating the compound's utility in producing pharmaceuticals with high enantiomeric excess (Burk, de Koning, Grote, Hoekstra, Hoge, Jennings, Kissel, Le, Lennon, Mulhern, Ramsden, & Wade, 2003).

Nucleic Acid Research

In the field of nucleic acid research, derivatives of 1-Amino-5-methylhexan-3-ol have been explored for their potential in improving the stability and efficacy of oligonucleotides. For instance, oligodeoxynucleotides containing a 3' phosphodiester linked hexanol group have shown enhanced resistance to nucleases, suggesting applications in antisense technologies and therapeutic oligonucleotides (Gamper, Reed, Cox, Virosco, Adams, Gall, Scholler, & Meyer, 1993).

Chemical Sensing and Imaging

The compound and its derivatives have been investigated for their use in chemical sensing and imaging applications. For example, certain derivatives have been designed to selectively recognize metal ions, demonstrating potential in environmental monitoring and biological imaging. These sensors exhibit significant sensitivity and specificity, enabling their application in detecting specific ions in complex matrices (Yadav & Singh, 2018).

Pharmaceutical Development

In pharmaceutical research, 1-Amino-5-methylhexan-3-ol derivatives have been synthesized and evaluated for various biological activities, including anticancer and antibacterial properties. These studies often involve the rational design and synthesis of novel compounds, followed by pharmacological evaluation to determine their efficacy and potential mechanisms of action. Such research contributes to the development of new therapeutic agents with improved activity profiles (Bunch, Liljefors, Greenwood, Frydenvang, Bräuner‐Osborne, Krogsgaard‐Larsen, & Madsen, 2003).

Safety And Hazards

“1-Amino-5-methylhexan-3-ol” is classified as a dangerous substance. The hazard statements include “H302: Harmful if swallowed” and "H314: Causes severe skin burns and eye damage" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-amino-5-methylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)5-7(9)3-4-8/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHIFKVZTYTSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-5-methylhexan-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)

![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)